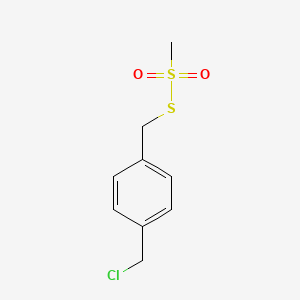
S-(4-(Chloromethyl)benzyl) methanesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-(Chloromethyl)benzyl) methanesulfonothioate: is a chemical compound with the molecular formula C₉H₁₁ClO₂S₂ and a molecular weight of 250.77 g/mol . This compound is known for its reactivity with thiols to form mixed disulfides . It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-(Chloromethyl)benzyl) methanesulfonothioate typically involves the reaction of 4-(Chloromethyl)benzyl chloride with methanesulfonothioate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: S-(4-(Chloromethyl)benzyl) methanesulfonothioate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles, such as thiols, to form mixed disulfides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Thiols are commonly used as nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents can be used for reduction reactions.
Major Products Formed:
Mixed Disulfides: Formed from the reaction with thiols.
Oxidized or Reduced Derivatives: Depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
S-(4-(Chloromethyl)benzyl) methanesulfonothioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonothioate groups into molecules.
Biology: Employed in biochemical studies to modify proteins and peptides by forming mixed disulfides with thiol groups.
Medicine: Investigated for potential therapeutic applications due to its reactivity with biological thiols.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of S-(4-(Chloromethyl)benzyl) methanesulfonothioate involves its reactivity with thiol groups. The compound reacts specifically and rapidly with thiols to form mixed disulfides . This reaction is facilitated by the presence of the chloromethyl group, which acts as an electrophile, and the methanesulfonothioate group, which provides the nucleophilic sulfur atom.
Comparaison Avec Des Composés Similaires
- S-(4-(Chloromethyl)phenyl) methanesulfonothioate
- S-(4-(Bromomethyl)benzyl) methanesulfonothioate
- S-(4-(Methylthio)benzyl) methanesulfonothioate
Comparison: S-(4-(Chloromethyl)benzyl) methanesulfonothioate is unique due to its specific reactivity with thiols to form mixed disulfides . Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity, making it a valuable reagent in various chemical and biochemical applications.
Propriétés
Formule moléculaire |
C9H11ClO2S2 |
|---|---|
Poids moléculaire |
250.8 g/mol |
Nom IUPAC |
1-(chloromethyl)-4-(methylsulfonylsulfanylmethyl)benzene |
InChI |
InChI=1S/C9H11ClO2S2/c1-14(11,12)13-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 |
Clé InChI |
MVVBKOIDPZGIJU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)SCC1=CC=C(C=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one](/img/no-structure.png)



![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)






